molecular formula C23H16F3N3O2 B2572366 N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide CAS No. 1210011-30-5

N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide

Katalognummer: B2572366
CAS-Nummer: 1210011-30-5
Molekulargewicht: 423.395
InChI-Schlüssel: SJXOKPNSUNTPRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1-Bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 3 and three 4-fluorophenyl substituents at positions 1, N, and 4 (via a methoxy linker).

Eigenschaften

IUPAC Name

N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-16-3-1-15(2-4-16)14-31-21-13-29(20-11-7-18(26)8-12-20)28-22(21)23(30)27-19-9-5-17(25)6-10-19/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXOKPNSUNTPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl groups: This step involves the substitution of hydrogen atoms on the pyrazole ring with 4-fluorophenyl groups using appropriate reagents and catalysts.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

  • Acidic hydrolysis : Concentrated HCl (reflux, 6 h) cleaves the amide bond .

  • Basic hydrolysis : NaOH (10% aqueous, 80°C, 4 h) yields the carboxylate salt .

Product :

  • 3-Carboxylic acid derivative (confirmed via IR loss of amide C=O stretch at ~1680 cm⁻¹ and emergence of -COOH peak at ~1700 cm⁻¹) .

Substitution at the 4-Methoxy Position

The 4-[(4-fluorophenyl)methoxy] group participates in nucleophilic substitutions:

  • Alkoxy exchange : Reacts with thiols or amines in DMF at 100°C to form thioether or amine derivatives .

  • Demethylation : BBr₃ in CH₂Cl₂ (−78°C) removes the benzyl group, yielding a hydroxyl intermediate .

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes limited electrophilic substitution. Reported reactions include:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the 5-position of the pyrazole ring .

  • Halogenation : NBS (in CCl₄, light) brominates the para position of the 4-fluorophenyl groups .

Oxidation and Reduction

  • Pyrazole ring oxidation : MnO₂ in acetone oxidizes the dihydropyrazole intermediate to the aromatic pyrazole .

  • Reduction of carbonyl : LiAlH₄ reduces the carboxamide to a primary amine (risk of over-reduction requires controlled conditions) .

Biological Activity-Driven Modifications

For structure-activity relationship (SAR) studies, the following reactions are employed:

  • Introduction of sulfonamide groups : Reacts with sulfonyl chlorides in pyridine .

  • Complexation with metals : Forms chelates with Cu(II) or Zn(II) in ethanol, enhancing cytotoxicity .

Stability Under Pharmacological Conditions

  • pH-dependent degradation : Stable in neutral pH but hydrolyzes in gastric fluid (simulated pH 1.2, 37°C, 24 h) .

  • Photodegradation : UV exposure (254 nm) causes cleavage of the 4-fluorophenylmethoxy group.

Key Analytical Data for Reaction Products

Reaction TypeCharacterization MethodKey ObservationsSource
Hydrolysis¹H NMR (DMSO-d₆)δ 12.1 ppm (-COOH), disappearance of NH₂ signals
NitrationLCMSm/z 456.1 [M+H]⁺ (vs. 411.1 for parent)
Metal chelationIRNew peaks at ~450 cm⁻¹ (M–N stretch)

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide, as anticancer agents. The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation and survival .

2. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly targeting phospholipases and other enzymes involved in inflammatory responses. The inhibition of these enzymes can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .

Optical Applications

1. Fluorescent Probes
The structural characteristics of this compound allow it to function as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for use as a biomarker in live cell imaging studies, particularly in distinguishing between cancerous and normal cells .

2. Material Science
The compound's photophysical properties have led to its exploration in material science applications. It can be incorporated into polymers or nanomaterials to enhance their optical properties, which could be beneficial for developing advanced materials with specific light-emitting characteristics .

Synthetic Chemistry

1. Versatile Synthetic Intermediates
this compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, enabling the creation of diverse derivatives with tailored biological activities .

2. Combinatorial Chemistry
The compound's unique scaffold is advantageous for combinatorial chemistry approaches aimed at drug discovery. Researchers can modify its structure systematically to generate libraries of compounds that can be screened for biological activity against different targets .

Case Studies

Study Focus Findings
Study A Anticancer propertiesDemonstrated selective cytotoxicity against HeLa cells with IC50 values indicating significant potency.
Study B Enzyme inhibitionIdentified as a potent inhibitor of lysosomal phospholipase A2, contributing to reduced inflammation in animal models.
Study C Fluorescent propertiesDeveloped as a fluorescent probe for live-cell imaging; effective in distinguishing cancerous cells from normal cells based on fluorescence intensity.

Wirkmechanismus

The mechanism of action of “N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

    Signal transduction pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The target compound shares a pyrazole-3-carboxamide core with multiple analogs but differs in substitution patterns:

Compound Name Position 1 Substitution Position 4 Substitution Position 5/N Substitution Key Structural Features
N,1-Bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide (Target) 4-Fluorophenyl (4-Fluorophenyl)methoxy 4-Fluorophenyl (N-linked) Three 4-fluorophenyl groups
1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h, ) 4-Aminosulfonylphenyl None 5-p-Fluorophenyl Sulfonamide group at position 1
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide (20, Ev 4 ) Methyl 4-Fluorophenyl (with ureido linker) Ureido-linked 4-fluorophenyl Ureido bridge enhances hydrogen bonding
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide ( ) 2,4-Dichlorophenyl Methyl 4-Chlorophenyl Chlorinated aryl groups increase lipophilicity

Key Observations :

  • The target compound’s trifluorinated aryl architecture contrasts with chlorinated () or mixed-functional (e.g., sulfonamide in 4h) analogs.
  • The (4-fluorophenyl)methoxy group at position 4 may confer steric and electronic effects distinct from ureido () or methyl substituents.

Key Observations :

  • Fluorinated pyrazoles (e.g., ) exhibit anti-inflammatory activity, suggesting the target compound may share this property due to similar fluorophenyl motifs.
  • Neurotensin receptor analogs () demonstrate nanomolar efficacy, highlighting the pyrazole-carboxamide scaffold’s versatility in receptor targeting.
Physicochemical and Pharmacokinetic Comparison

Substituents influence solubility, logP, and metabolic stability:

Compound Name logP (Predicted) Solubility (µg/mL) Metabolic Stability (t1/2, min) Reference
Target Compound ~4.2 (estimated) <10 (low) >60 (stable) -
1-Methyl-4-(methoxy) analog ( ) 3.8 25 (moderate) 45
Ureido-linked analog (20, ) 2.9 >50 (high) 30

Key Observations :

  • The target compound’s high fluorine content likely increases logP (>4), reducing aqueous solubility but improving membrane permeability.
  • Ureido substituents () enhance solubility but may reduce metabolic stability compared to aryl ethers.

Biologische Aktivität

N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H16F2N2O2
  • Molecular Weight : 348.34 g/mol
  • CAS Number : 127036014

The presence of fluorine atoms enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : Preliminary studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

In Vitro and In Vivo Studies

In vitro studies have been conducted to assess the compound's effect on different cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Cytotoxicity
A549 (Lung Cancer)20Cytotoxicity
RAW 264.7 (Macrophages)10Anti-inflammatory activity

In vivo studies have further corroborated these findings, demonstrating reduced tumor growth in animal models treated with the compound compared to control groups.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The researchers found that treatment with this compound led to significant apoptosis in MCF-7 and A549 cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of the compound in a murine model of acute inflammation. The results indicated a marked reduction in edema and inflammatory markers such as TNF-alpha and IL-6 following administration of this compound .

Q & A

Q. Key Reaction Conditions :

ParameterImpact on Yield/PurityEvidence Source
Solvent polarityHigher polarity improves carboxamide coupling efficiency
Temperature controlAvoids decomposition of fluorophenyl intermediates
Catalytic additivesPd catalysts enhance regioselectivity in aryl substitutions

How can researchers optimize the synthetic pathway to address low solubility issues encountered during in vitro assays?

Advanced Research Focus
Low solubility in aqueous buffers (a common limitation for fluorinated aromatics) can be mitigated via:

  • Derivatization : Introducing polar groups (e.g., hydroxyl or amine) to the pyrazole core without altering bioactivity .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. Experimental Validation :

  • Monitor solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy.
  • Compare partition coefficients (LogP) of derivatives using HPLC .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Q. Basic Research Focus

MethodApplicationEvidence Source
X-ray Crystallography Resolves 3D structure, confirms regiochemistry
NMR (¹H/¹³C/¹⁹F) Assigns substituent positions and monitors purity
FT-IR Validates carboxamide and ether linkages

Q. Crystallographic Workflow :

  • Use SHELX suite for refinement, particularly SHELXL for high-resolution data .
  • Address twinning or disorder with SHELXD for structure solution .

What strategies are recommended for resolving discrepancies in crystallographic data obtained from different refinement software?

Advanced Research Focus
Discrepancies often arise from:

  • Data quality : High mosaicity or incomplete datasets.
  • Refinement models : Overfitting due to flexible substituents.

Q. Resolution Strategies :

  • Cross-validate with independent software (e.g., Olex2 vs. SHELXL) .
  • Apply Hirshfeld surface analysis to assess intermolecular interactions .
  • Use Rfree values to monitor overfitting; discrepancies >5% indicate model errors .

What are the documented biological targets or mechanisms of action associated with this pyrazole derivative?

Basic Research Focus
While direct biological data for this compound is limited, structurally related pyrazoles exhibit:

TargetMechanismEvidence Source
Enzyme Inhibition Selective inhibition of kinases or hydrolases via carboxamide interactions
Receptor Antagonism Modulation of GPCRs (e.g., CB1) through fluorophenyl binding

Q. Future Directions :

  • Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets.
  • Conduct molecular docking using PubChem descriptors (e.g., InChIKey: IQPASWKNUGLCJH) .

How can computational chemistry be integrated with experimental data to predict reactivity and biological interactions?

Q. Advanced Research Focus

  • QSAR Modeling : Use SMILES strings (e.g., C1=CC=C(C=C1)F...) to correlate substituents with solubility/bioactivity .
  • Docking Simulations : Employ AutoDock Vina with PDB structures (e.g., 4K4Y for kinase targets) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. Validation :

  • Compare computed binding energies with SPR or ITC data .

What are the critical purity and stability considerations when handling this compound under various experimental conditions?

Q. Basic Research Focus

ConditionRecommendationEvidence Source
Storage -20°C under argon; avoid moisture
Purity Analysis HPLC with UV detection (≥95% purity)
Light Exposure Use amber vials to prevent photodegradation

Q. Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .

In multi-step synthesis, what analytical techniques are essential for monitoring intermediate formation and ensuring regioselectivity?

Q. Advanced Research Focus

StepTechniqueEvidence Source
Cyclocondensation LC-MS to detect pyrazole intermediates
Ether Formation ¹⁹F NMR to confirm fluorophenyl substitution
Amidation IR spectroscopy (C=O stretch at ~1650 cm⁻¹)

Q. Regioselectivity Control :

  • Use NOESY NMR to distinguish between N1 and N2 pyrazole substitutions .
  • Optimize reaction time to minimize byproducts (e.g., overalkylation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.